molecular formula C14H13ClN2O B2747394 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride CAS No. 1170643-57-8

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride

Cat. No.: B2747394
CAS No.: 1170643-57-8
M. Wt: 260.72
InChI Key: MYQIQSFHKQDFQP-UHFFFAOYSA-N
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Description

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride (CAS 1170643-57-8) is an organic compound with a molecular weight of 260.72 g/mol and the molecular formula C14H13ClN2O . This chemical features both an aromatic nitrile group and a primary amine functional group, making it a valuable building block in organic synthesis and materials science research. Compounds containing benzonitrile moieties are of significant interest in the development of advanced polymers, such as polyimides and polyamides . The nitrile group is a robust and versatile functionality in medicinal chemistry, often serving as a key pharmacophore in drug discovery. It can act as a hydrogen bond acceptor, mimicking carbonyl groups, and its strong dipole moment allows it to participate in polar interactions within enzyme binding sites . Furthermore, amine derivatives with nitrile substituents have been investigated for their properties as corrosion inhibitors for mild steel in acidic environments, demonstrating the potential for industrial applications . This product is intended for research and further chemical synthesis purposes only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(3-aminophenoxy)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQIQSFHKQDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride typically involves the reaction of 3-aminophenol with benzyl cyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound is explored as a potential lead in drug development due to its structural similarity to known pharmacophores. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatments .

Case Study:
A study demonstrated that derivatives based on similar structures exhibited significant anti-AChE activity, with IC50 values ranging from 0.64 to 81.06 μM, indicating that modifications can enhance inhibitory potency .

Biochemical Research

Proteomics:
In proteomics, 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride serves as a biochemical tool to study protein interactions and functions. Its ability to bind specific proteins allows researchers to elucidate cellular pathways and mechanisms .

Case Study:
In proteomics studies, compounds like this have been utilized to investigate protein-ligand interactions, contributing to the understanding of various diseases at the molecular level.

Material Science

Corrosion Inhibition:
The compound has been studied for its efficacy as a corrosion inhibitor for mild steel in aggressive environments such as hydrochloric acid. Its amine functionalities contribute to protective film formation on metal surfaces, thereby reducing corrosion rates .

Data Table: Corrosion Inhibition Efficiency

CompoundCorrosion Rate (mm/year)Efficiency (%)
Control (no inhibitor)1.50
3-[(3-Aminophenoxy)methyl]0.566.67
Other amine derivatives studiedVariesVaries

Organic Synthesis

Building Block for Synthesis:
This compound is utilized as a building block in organic synthesis for creating more complex molecules, particularly those with biological activity . Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s 3-aminophenoxymethyl group distinguishes it from analogs like 3-(aminomethyl)benzonitrile hydrochloride (aminomethyl substituent) and 4-(4-methylpiperazin-1-yl)benzonitrile (bulky piperazine ring) . Heterocyclic vs. Aromatic Substituents: Compounds such as 3-((4-aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride and 4-((3-aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride incorporate nitrogen-containing heterocycles, which may enhance solubility or receptor binding compared to the target’s aromatic aminophenoxy group.

Physicochemical Properties: Molecular Weight: The target compound (260.72 g/mol) is heavier than simpler analogs like 3-(aminomethyl)benzonitrile hydrochloride (168.62 g/mol) due to its extended phenoxymethyl chain . Polarity: The nitrile group (-CN) and secondary amine (-NH₂) in the target compound suggest moderate polarity, whereas piperidine/pyrrolidine-containing analogs may exhibit higher basicity and solubility .

Synthetic and Analytical Relevance: Impurity-A (4-(4-hydroxypyrimidin-2-ylamino)benzonitrile) highlights the importance of HPLC methods (e.g., Gemini C18 columns with phosphate buffer and methanol gradients) for separating benzonitrile derivatives, a technique applicable to the target compound’s quality control.

Biological Activity

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 255.72 g/mol
  • CAS Number :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate receptor activity and influence signaling pathways associated with various physiological processes. The compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways and cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some studies indicating promising results in vitro.
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibition of breast cancer cell lines
NeuroprotectionReduced apoptosis in neuronal cultures

Case Study 1: Antimicrobial Activity

A study conducted by Kormos et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection showed that treatment with this compound reduced neuronal cell death in models of oxidative stress. This suggests a possible role in preventing neurodegeneration associated with diseases like Alzheimer's.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 3-aminophenol and benzonitrile derivatives are reacted under controlled conditions (e.g., inert atmosphere, 60–80°C) with catalysts such as Pd/C or CuI . Purity optimization requires advanced techniques:
  • Recrystallization : Use solvents like ethanol/water mixtures to remove unreacted starting materials.
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities .
    Post-synthesis, validate purity via HPLC (>98%) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face shields for bulk handling .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address conflicting biological activity data (e.g., IC50 variability) in studies involving derivatives of this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 0.5–2.0 µM for antiviral or protein inhibition assays) may arise from:
  • Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, protein-disulfide isomerase (PDI) inhibition assays require precise redox conditions .
  • Compound Stability : Verify integrity via LC-MS before assays. Hydrolysis of the nitrile group under acidic/basic conditions may reduce activity .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters:
  • Catalysts : Screen Pd-, Cu-, or Fe-based catalysts for coupling efficiency. For example, Pd(OAc)₂ improves yields in Suzuki-Miyaura reactions .
  • Temperature/Time : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

Q. How can the compound’s stability under varying storage conditions be rigorously assessed?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and FT-IR for functional group integrity .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and compare with dark-stored controls.
  • Humidity Tests : Use desiccators with controlled relative humidity (30–70%) to assess hygroscopicity .

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